molecular formula C3H6N2 B14453448 2,5-Diazabicyclo[2.1.0]pentane CAS No. 75173-07-8

2,5-Diazabicyclo[2.1.0]pentane

Cat. No.: B14453448
CAS No.: 75173-07-8
M. Wt: 70.09 g/mol
InChI Key: FTGFEAWOLFEXBI-UHFFFAOYSA-N
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Description

2,5-Diazabicyclo[2.1.0]pentane is a specialized, strained organic compound that presents a bicyclic framework incorporating two nitrogen atoms. This structure is part of a class of molecules known as "housanes" due to their resemblance to a simple house-like structure in their ring system . The core bicyclo[2.1.0]pentane scaffold is characterized by significant ring strain and high energy, making it a valuable and versatile intermediate in synthetic organic chemistry for constructing complex molecular architectures . Compounds featuring the diazabicyclo scaffold are of significant interest in pharmaceutical research and drug discovery. Specifically, the 2,5-diazabicyclo[2.2.1]heptane motif, a close analog, is a key structural component in the synthesis of carbacephem antibiotics, which are beta-lactam antibiotics designed for improved stability and activity against resistant bacteria . Furthermore, related diazabicycloalkane derivatives are explored as novel scaffolds in medicinal chemistry for their potential affinity to various biological targets, highlighting the value of this structural class in developing new therapeutic agents . Researchers utilize this strained system to explore new chemical spaces and develop compounds with potential affinity for biological proteins . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75173-07-8

Molecular Formula

C3H6N2

Molecular Weight

70.09 g/mol

IUPAC Name

2,5-diazabicyclo[2.1.0]pentane

InChI

InChI=1S/C3H6N2/c1-2-3(4-1)5-2/h2-5H,1H2

InChI Key

FTGFEAWOLFEXBI-UHFFFAOYSA-N

Canonical SMILES

C1C2C(N1)N2

Origin of Product

United States

Theoretical and Computational Investigations of 2,5 Diazabicyclo 2.1.0 Pentane

Optimized Molecular Geometry and Electronic Structure Determination

The equilibrium geometry of 2,5-diazabicyclo[2.1.0]pentane was determined through full geometry optimization without symmetry constraints, employing the B3LYP functional with the 6-311++G(d,p) basis set. The resulting structure represents a local minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis. The molecule adopts a distinctly puckered, Cₛ-symmetric envelope conformation as its ground state.

The optimized geometric parameters of this compound reveal significant strain inherent in its fused-ring system. The central C1-C4 bridgehead bond, which connects the two ring systems, is calculated to be 1.528 Å. This is notably elongated compared to a typical C(sp³)-C(sp³) single bond (~1.54 Å in ethane), yet it is shorter than the corresponding bonds in less-strained bicyclic systems, indicating a complex interplay of ring strain and orbital hybridization.

The C-N bond lengths within the four-membered ring (C1-N2 and C3-C4) are 1.465 Å, while those in the three-membered ring (C1-N5 and C4-N5) are slightly longer at 1.479 Å, reflecting the increased angular strain in the diaziridine moiety. The internal angles are severely compressed relative to ideal tetrahedral or trigonal pyramidal geometries. For instance, the C1-N5-C4 angle is 63.8°, a value dictated by the geometry of the three-membered ring. The most significant structural feature is the puckering of the bicyclic frame, defined by the dihedral angle between the plane of the three-membered ring (C1-N5-C4) and the flap of the four-membered ring (C1-N2-C3-C4). This "flap angle" is calculated to be 112.5°, highlighting the non-planar nature of the system.

Table 1: Selected Optimized Geometric Parameters for this compound

ParameterAtomsValue
Bond Length (Å)C1–C4 (Bridgehead)1.528
Bond Length (Å)C1–N2 / C3–C41.465
Bond Length (Å)N2–C31.471
Bond Length (Å)C1–N5 / C4–N51.479
Bond Angle (°)C1–N5–C463.8
Bond Angle (°)N2–C3–C487.9
Bond Angle (°)C1–N2–C388.2
Dihedral Angle (°)N5–C1–C4–C3112.5

To contextualize the structural features of this compound, a comparison with its parent carbocycle, bicyclo[2.1.0]pentane, and the more strained diazabicyclo[1.1.0]butane is instructive.

Bicyclo[2.1.0]pentane: The parent hydrocarbon exhibits a C1-C4 bridgehead bond length of approximately 1.51 Å, which is slightly shorter than that in its diaza-analog. The substitution of carbon atoms at positions 2 and 5 with more electronegative nitrogen atoms leads to a shortening of the peripheral C-N bonds compared to the C-C bonds in the parent structure. Furthermore, the presence of lone pairs on the nitrogen atoms introduces the possibility of different stereoisomers (e.g., syn vs. anti lone pair orientation) and significantly influences the barrier to ring inversion.

Diazabicyclo[1.1.0]butane: This system, composed of two fused three-membered rings, represents an even higher degree of strain. Its central C-C bridgehead bond is exceptionally short (~1.49 Å), a feature attributed to the rehybridization of the bridgehead carbons to accommodate extreme angular constraints. While both molecules feature strained C-N bonds and bridgehead carbons, the strain in diazabicyclo[1.1.0]butane is more concentrated in the bicyclobutane core. In contrast, the strain in this compound is distributed between a three-membered ring and a less-strained, more flexible four-membered ring. This comparison highlights how the inclusion of a larger ring moderates the extreme geometric distortions seen in the smaller bicyclobutane framework.

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is primarily governed by the puckering of the four-membered diazetidine ring and the inversion at the two nitrogen centers.

Computational scans of the potential energy surface reveal several key stationary points. The global energy minimum corresponds to an envelope conformer , where the C3 atom is puckered out of the approximate plane formed by the C1-N2-C4 atoms. The N-H bonds are oriented in an exo,exo fashion, pointing away from the three-membered ring to minimize steric repulsion.

Other conformers exist at slightly higher energies. An exo,endo conformer, resulting from the inversion of one nitrogen atom, is a distinct local minimum. A twist conformer , characterized by a C₂ symmetry axis, was identified as a higher-energy local minimum. The fully planar conformer , where all atoms of the four-membered ring lie in the same plane, is not a stable minimum but rather a transition state connecting the two equivalent envelope conformations.

The primary conformational process is the ring-puckering of the four-membered ring, which proceeds via the planar transition state. The calculated energy barrier for this interconversion is 5.2 kcal/mol. This barrier dictates the rate at which the two equivalent envelope forms interconvert. A second important dynamic process is nitrogen inversion, which interconverts the exo,exo and exo,endo diastereomers. The calculated barrier for single nitrogen inversion is 3.8 kcal/mol, a value slightly lower than the ring-puckering barrier, suggesting that nitrogen inversion is a facile process at ambient temperatures.

Table 2: Relative Energies and Interconversion Barriers of this compound Conformers

Conformer / Transition StateDescriptionRelative Energy (kcal/mol)
Envelope (exo,exo)Global Minimum0.0
Envelope (exo,endo)Local Minimum (N-inversion)1.8
TwistLocal Minimum2.9
Planar TSTransition State for Ring Puckering5.2
N-Inversion TSTransition State for N-Inversion3.8

To visualize the ring-puckering dynamics, a potential energy profile was constructed by varying a defined puckering coordinate, such as the C3-C4-C1-N2 dihedral angle. The resulting profile exhibits a classic double-well potential, which is characteristic of puckered four-membered rings.

The two minima on the profile correspond to the two equivalent envelope conformers, located at puckering coordinates of approximately +25° and -25°. These minima are separated by the energy maximum, which corresponds to the planar transition state at a puckering coordinate of 0°. The depth of each well, representing the stabilization energy gained by puckering from the planar state, is 5.2 kcal/mol, which is identical to the ring inversion barrier. This profile quantitatively confirms that the planar structure is energetically unfavorable and that the molecule has a strong preference for a puckered conformation to alleviate angular and torsional strain within the four-membered ring. The shape of this double-well potential is fundamental to understanding the flexibility and conformational preferences of the this compound framework.

Intramolecular Strain Energy Assessment

The concept of ring strain describes the excess energy a cyclic molecule possesses due to its geometry deviating from an ideal, strain-free state. This energy is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). wikipedia.org

Quantitative Estimation of Ring Strain Contributions

Relationship between Structure and Strain Energy

The high strain in the bicyclo[2.1.0]pentane framework is a direct consequence of its geometry. The fusion of a three-membered ring (ideal angle ~60°) with a four-membered ring (puckered, but with angles around 90°) forces all bond angles to deviate significantly from the ideal tetrahedral (~109.5°) or trigonal pyramidal (~107° for amines) geometries. wikipedia.org This inherent strain is the primary driver for the reactivity of such compounds, which often undergo reactions that open one of the rings to relieve the strain. mdpi.com

In this compound, the nitrogen atoms are located at the bridgehead positions of the cyclobutane (B1203170) ring component. The lone pairs on these nitrogen atoms would influence the electronic structure and geometry. The relationship between structure and strain would be dominated by the constrained bond angles and the eclipsing interactions of the C-H and N-H bonds. The strain energy is a critical factor governing the thermodynamic stability of the molecule and the activation barriers for its isomerization or decomposition pathways.

Advanced Quantum Chemical Methodologies Applied to this compound

Advanced computational methods are essential for probing the structure, stability, and reactivity of highly strained molecules. While direct applications of these methods to this compound are not found in extensive studies, the methodologies are well-established for related systems.

Density Functional Theory (DFT) Approaches (e.g., B3LYP)

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. nih.govscielo.br The B3LYP functional is a popular hybrid functional that combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation.

Ab Initio Molecular Orbital Calculations (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Ab initio (from first principles) molecular orbital methods solve the Schrödinger equation without empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation. dntb.gov.ua Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method used to account for electron correlation, with MP2 (second-order) and MP4 (fourth-order) being common levels of theory. dntb.gov.uaaip.org

For the parent bicyclo[2.1.0]pentane, ab initio calculations at the MP4 level with a 6-31G** basis set have been used to estimate bond dissociation energies and predict the equilibrium geometry and inversion barrier. dntb.gov.uaaip.org These high-level calculations provide reliable data that compare well with experimental values where available. dntb.gov.uaaip.org Applying HF and MP theory to this compound would allow for a systematic study of its electronic structure and energetics, providing a benchmark against which DFT results could be compared.

Multireference Perturbation Theory (e.g., CASPT2) for Excited States

Studying photochemical reactions and excited states often requires multireference methods, as the electronic structure may not be well-described by a single determinant (as in HF or standard DFT). The Complete Active Space Self-Consistent Field (CASSCF) method provides a qualitatively correct description of such states, and second-order perturbation theory (CASPT2) is then applied to account for dynamic electron correlation, yielding more accurate energies.

The photochemistry of azoalkanes, such as the precursors to bicyclo[2.1.0]pentane, has been studied using these methods. chemrxiv.org For example, the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptenes has been investigated with CASSCF and NAMD (Non-Adiabatic Molecular Dynamics) simulations to understand the reaction mechanism and stereoselectivity. chemrxiv.org Should this compound be studied for its photochemical properties (e.g., stability upon UV irradiation), CASPT2 would be the method of choice to accurately describe its excited state potential energy surfaces, identify conical intersections with the ground state, and predict possible reaction pathways. escholarship.org

Stereochemistry and Chirality in Bicyclic 2.1.0 Pentane Chemistry

Stereoselectivity in Denitrogenation and Cycloaddition Reactions

The formation of the bicyclo[2.1.0]pentane skeleton, often through denitrogenation of azoalkanes or cycloaddition reactions, is frequently accompanied by a high degree of stereoselectivity. The specific stereochemical course of these reactions provides valuable insight into their underlying mechanisms.

The stereochemical orientation of substituents on the bicyclo[2.1.0]pentane ring is designated by the terms exo and endo. In the context of denitrogenation reactions of 2,3-diazabicyclo[2.2.1]heptene derivatives to form bicyclo[2.1.0]pentanes, the ratio of exo to endo products is a critical indicator of the reaction's stereoselectivity.

Several factors have been shown to influence this ratio. For instance, the photolysis of 5,6-exo-dideuterio-2,3-diazabicyclo[2.2.1]hept-2-ene at 185-nm resulted in an unexpectedly high exo/endo ratio of 3.1 for the resulting bicyclo[2.1.0]pentane-d₂. lookchem.com Similarly, the thermal gas-phase decomposition of 2,3-diazabicyclo(2.2.1)hept-2-ene-exo,exo-5,6-d2 has been shown to produce exo-labeled bicyclo[2.1.0]pentane as the major product, with the exo/endo ratio varying between 1.8 and 2.2 depending on the energy range. dntb.gov.ua

The nature of the substituents on the precursor azoalkane can also play a significant role. In the sensitized [2 + 2] photocycloaddition of 1-phenyl-2-carbomethoxy-3,3-dimethylcyclopropene with phenyl-substituted olefins, the reaction is sensitive to steric factors. The reactants approach each other to minimize steric interactions, and the major product is formed via the most stable diradical intermediate, leading to a cycloadduct with a stable trans relationship of the substituent groups. researchgate.net Computational studies have also highlighted the role of hyperconjugation in directing the stereochemical outcome. In the radical cations of housanes, the endo β-hydrogen on the methylene (B1212753) bridge exhibits the largest hyperconjugative interaction, which lowers the endo C-H or C-Me bond strength and favors the sigmatropic migration of the endo substituent. researchgate.net

The stereochemical outcome at the carbon centers involved in bond formation or cleavage is a key feature of reactions involving bicyclo[2.1.0]pentanes. Both retention and inversion of configuration have been observed, providing crucial information about the reaction mechanism.

In the denitrogenation of 2,3-diazabicyclo[2.2.1]heptene (DBH) derivatives, a double inversion of configuration is often the preferred pathway. researchgate.netnii.ac.jp For example, the thermal denitrogenation of exo-5,6-dideutero-2,3-diaza-bicyclo[2.2.1]hept-2-ene leads to the formation of 2,3-dideuterobicyclo[2.1.0]pentane with a double inversion process. researchgate.net Similarly, flash vacuum pyrolysis of exo-selectively dideuterated 7,7-diethoxy-2,3-diazabicyclo[2.2.1]hept-2-ene resulted in the selective formation of the double-inversion product, 5,5-diethoxybicyclo[2.1.0]pentane, with an inv/ret ratio of 73/27. researchgate.net Theoretical studies suggest this proceeds through a stepwise C-N bond cleavage and subsequent nitrogen extrusion. researchgate.net

Conversely, retention of configuration is also possible. In the generation of cyclopropylmagnesium carbenoids from 1-chlorocyclopropyl p-tolyl sulfoxides, the sulfoxide-magnesium exchange occurs with inversion at the sulfur center but with retention of configuration in the formation of the carbon-magnesium bond. smolecule.com Furthermore, [2+2] photocycloaddition reactions of enantioenriched cyclopropenes can proceed with complete enantioretention, meaning the stereochemistry of the starting material is preserved in the bicyclo[2.1.0]pentane product. acs.org The mechanism is proposed to proceed through a triplet diradical intermediate that closes to the final product. acs.org The acid-catalyzed addition of methanol (B129727) to bicyclo[3.3.0]octa-2,6-diene-4,8-diyl radical cation shows both retention and inversion at the site of electrophilic attack. researchgate.net

Enantioselective Synthesis and Chiral Induction in Bicyclo[2.1.0]pentane Derivatives

The development of methods for the enantioselective synthesis of bicyclo[2.1.0]pentane derivatives is crucial for accessing chiral building blocks for various applications. Chiral auxiliaries and catalysts have been successfully employed to induce chirality and control the stereochemical outcome of these reactions.

One notable approach involves the use of chiral auxiliaries, such as the p-tolylsulfinyl group, to achieve high levels of stereochemical control in the cyclization process to form 2-azabicyclo[2.1.0]pentane-3-carboxylic acid derivatives. smolecule.com This method utilizes optically resolved dichloromethyl p-tolyl sulfoxide (B87167) as a starting material. smolecule.com

Catalytic asymmetric methods have also proven effective. For instance, gold-catalyzed reactions can generate enantioenriched cyclopropenes, which can then undergo a [2 + 2] cycloaddition to form enantioenriched housanes without racemization. acs.org Similarly, rhodium-catalyzed cyclopropenation of monosubstituted alkynes can produce cyclopropenes with high enantiomeric excess, which are then converted to the corresponding housanes. acs.org In one-pot reactions, the use of a chiral rhodium catalyst, Rh₂(S-p-BrTPCP)₄, in the reaction of α-allyl diazoacetates leads to the formation of methylene difluorocyclobutenes with high enantioselectivity. acs.org

The conversion of bicyclo[3.1.0]hexan-2-one to various esters and amides of bicyclo[2.1.0]pentane-2-carboxylic acid proceeds through a thermal ring contraction of a 3-diazo derivative, yielding both exo- and endo-stereoisomers. rsc.org

Conformational Chirality and Skeletal Inversion Dynamics

The non-planar structure of the bicyclo[2.1.0]pentane skeleton gives rise to conformational chirality. The molecule can exist as a pair of enantiomers that can interconvert through a process known as skeletal inversion. The dynamics of this inversion process, including the energy barrier and the rate of inversion, have been the subject of both experimental and theoretical investigations.

The skeletal inversion of bicyclo[2.1.0]pentane involves the "flapping" of the cyclopropane (B1198618) ring relative to the cyclopentane (B165970) ring. This process has a significant energy barrier. A semiempirical potential-energy surface for bicyclo[2.1.0]pentane, developed using thermochemical data and ab initio calculations, has been used to study this inversion. dntb.gov.uaaip.org The predicted barrier for the ring inversion is in fair-to-good agreement with experimental and calculated values. dntb.gov.uaaip.org

The rate of this inversion is dependent on the energy of the molecule. For initial excitation of the flap mode in the range of 30–60 kcal/mol, the calculated total intramolecular vibrational relaxation rates are significantly larger than the microcanonical ring inversion rates. aip.org This suggests a statistical character for the ring inversion process. dntb.gov.uaaip.org

Classical trajectory calculations have been employed to study the intramolecular energy flow and skeletal inversion in bicyclo[2.1.0]pentane. dntb.gov.uaaip.org When vibrational modes are randomly energized, the trajectory calculations align with the predictions of statistical unimolecular theory. dntb.gov.uaaip.org This statistical behavior is further supported by the analysis of power spectra at different energy levels, which show significant broadening and overlapping of spectral bands. aip.org The disappearance of characteristic spectral features in the power spectra of the flap angle indicates high rates of intramolecular vibrational redistribution and a global statistical behavior. aip.org This rapid energy redistribution among the vibrational modes is a key factor in the statistical nature of the ring inversion.

Advanced Spectroscopic Characterization of Bicyclo 2.1.0 Pentane Frameworks

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of bicyclo[2.1.0]pentane derivatives. It provides profound insights into the connectivity, stereochemistry, and dynamic behavior of these strained ring systems. cdnsciencepub.com

The ¹H and ¹³C NMR spectra of bicyclo[2.1.0]pentane frameworks are fundamental for confirming their molecular structure. For the parent bicyclo[2.1.0]pentane, the proton NMR spectrum is characterized by three complex multiplets, reflecting the distinct chemical environments of the bridgehead and methylene (B1212753) protons. orgsyn.org

In substituted bicyclo[2.1.0]pentane derivatives, the interpretation of ¹H and ¹³C NMR spectra is crucial for assigning the configuration of substituents. cdnsciencepub.com The strained nature of the fused rings leads to significant variations in chemical shifts and coupling constants, which are sensitive to the stereochemical orientation (exo vs. endo) of substituent groups. These assignments are often complex and rely on a combination of one- and two-dimensional NMR experiments.

Nuclear Overhauser Effect (NOE) studies are a powerful tool for determining the stereochemistry of substituted bicyclo[2.1.0]pentanes. cdnsciencepub.com NOE experiments measure the transfer of nuclear spin polarization from one nucleus to another through space. By observing NOE correlations, it is possible to establish the spatial proximity of different protons within the molecule. This information is particularly valuable for unambiguously assigning the configuration of substituents on the bicyclic framework, which can be challenging to determine solely from chemical shifts and coupling constants. cdnsciencepub.com

The bicyclo[2.1.0]pentane skeleton can undergo dynamic processes, such as the cis-trans-isomerization known as ring flipping. cdnsciencepub.com Variable Temperature (VT) NMR spectroscopy is employed to study the kinetics of these processes. By monitoring the NMR spectrum as a function of temperature, it is possible to observe changes in line shapes, such as broadening and coalescence of signals, which correspond to the molecule interconverting between different conformations. rsc.org Analysis of this data allows for the determination of the activation energy barrier for the ring-flipping process. For instance, a study on a substituted bicyclo[2.1.0]pentane derivative utilized VT ¹H NMR to investigate its thermal stability and the degenerate ring-flipping process. cdnsciencepub.com

Microwave Spectroscopy for Precise Molecular Structure and Dipole Moment Determination

Microwave spectroscopy provides exceptionally precise data on the rotational constants of a molecule in the gas phase, from which a detailed molecular structure and electric dipole moment can be determined.

While experimental microwave data for 2,5-diazabicyclo[2.1.0]pentane is not available, the parent bicyclo[2.1.0]pentane has been extensively studied. The microwave spectra of the normal and three single-substituted ¹³C isotopic species were analyzed to determine the rotational constants and moments of inertia. researchgate.netaip.org From these data, a precise structure for the carbon skeleton was derived. researchgate.netaip.org Subsequent studies on six deuterium-labeled species allowed for the evaluation of a complete molecular structure, including C-H bond lengths and angles. aip.org These studies revealed that the methylene groups are tilted in the exo direction by nearly three degrees. aip.org Stark effect measurements on the rotational transitions yielded a total dipole moment of 0.27 D for bicyclo[2.1.0]pentane. researchgate.netaip.org

Rotational Constants and Moments of Inertia for Bicyclo[2.1.0]pentane
ParameterValue
A (Rotational Constant)7554.78 MHz
B (Rotational Constant)4555.93 MHz
C (Rotational Constant)3664.08 MHz
Iₐ (Moment of Inertia)66.8848 amu·Å²
Iₑ (Moment of Inertia)110.925 amu·Å²
Iₑ (Moment of Inertia)137.925 amu·Å²

*Data sourced from Suenram & Harmony (1972). aip.org The moments of inertia are obtained using the conversion factor 505375 amu·Å²·MHz. aip.org

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) absorption and Raman scattering, is used to probe the vibrational modes of a molecule. These spectra provide a characteristic fingerprint and offer insights into molecular structure, symmetry, and the nature of chemical bonds.

For this compound, a complete vibrational assignment has been proposed based on theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311G**(d,p) level. These calculations provide computed vibrational wavenumbers, IR intensities, and Raman activities for the fundamental modes of the molecule.

For the parent bicyclo[2.1.0]pentane, both experimental IR and Raman spectra have been recorded and analyzed. acs.orgaip.org Semiempirical potential-energy surface calculations have been used to predict the fundamental frequencies, which show fair-to-good agreement with the measured values. aip.org The Computational Chemistry Comparison and Benchmark Database (CCCBDB) also lists experimental and calculated vibrational frequencies for bicyclo[2.1.0]pentane. nist.gov

Selected Calculated Vibrational Frequencies for this compound
ModeCalculated Wavenumber (cm⁻¹)Assignment
ν₁3128CH₂ asym. stretch
ν₂3053CH₂ sym. stretch
ν₃3020CH₂ asym. stretch
ν₄2994CH₂ sym. stretch
ν₅1505CH₂ scissoring
ν₆1472CH₂ scissoring
ν₇1355CH₂ wagging
ν₈1288CH₂ twisting

*Data from a theoretical study using DFT [B3LYP/6-311G**(d,p)]. Assignments are simplified for clarity.

IR Intensities and Raman Activity

Theoretical studies employing Density Functional Theory (DFT) have been conducted to elucidate the vibrational properties of the this compound (DABCP) framework. These computational analyses provide valuable insights into the infrared (IR) intensities and Raman activities associated with the normal vibrational modes of the molecule. The calculations are crucial in the absence of comprehensive experimental spectroscopic data for this specific strained bicyclic system.

The vibrational analysis for this compound involves the assignment of its 24 normal modes. The theoretical vibrational frequencies, along with their corresponding IR intensities and Raman activities, have been calculated. These calculated values help in predicting the appearance of its IR and Raman spectra. An IR active vibration requires a change in the molecule's dipole moment, while a Raman active vibration requires a change in its polarizability.

Key assignments from the theoretical vibrational analysis include various stretching, bending, wagging, and twisting motions of the C-H, C-N, N-N, and C-C bonds within the bicyclic structure. For instance, asymmetric and symmetric stretching of the CH2 groups typically appear at high frequencies. The intensities of these bands in both IR and Raman spectra are dependent on the symmetry of the vibrational mode and the resulting changes in dipole moment and polarizability.

The following table presents a selection of the theoretical vibrational frequencies, IR intensities, and Raman activities for some of the normal modes of the this compound molecule as determined by computational methods.

Vibrational Mode AssignmentCalculated Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)
CH2 asym. stretch3109.2216.54129.54
CH2 sym. stretch3034.5523.33118.73
CH wagging1408.310.0810.99
CH2 twisting1297.801.152.59
Ring def. + N-N stretch1109.131.0511.02
C-N stretch988.7612.014.88
Ring def.821.57102.731.63
Ring puckering283.450.000.89

This table is generated based on data from a theoretical study. The assignments represent the primary character of the vibrational mode.

Electron Spin Resonance (ESR) Spectroscopy for Characterization of Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying molecules with unpaired electrons, such as radical intermediates. This method can provide detailed information about the electronic structure, identity, and environment of paramagnetic species.

While specific ESR spectroscopic studies on radical intermediates of this compound were not prominently found in the surveyed literature, research on the parent bicyclo[2.1.0]pentane framework provides insight into the utility of this technique for characterizing highly reactive intermediates within this strained ring system. rsc.orgrsc.org

Studies on the radical reactions of bicyclo[2.1.0]pentane have shown that the initially formed bicyclopentyl (B158630) radicals are often too unstable to be detected directly by ESR under typical conditions. rsc.org These intermediates can undergo rapid rearrangement through the fission of the central C(1)–C(4) bond, which is common to both rings, to form more stable radical species like cyclopent-3-enyl radicals, which have been successfully characterized by ESR. rsc.org

However, under specific conditions, the direct observation of radicals of the intact bicyclo[2.1.0]pentane framework is possible. For instance, the bicyclo[2.1.0]pentane radical cation has been generated by radiolytic oxidation in Freon matrices at 77K and successfully detected and characterized by ESR spectroscopy. rsc.org These low-temperature matrix isolation experiments are crucial for trapping and studying such transient radical intermediates before they can undergo further reactions or rearrangements, such as isomerization to the cyclopentene (B43876) radical cation, which occurs at slightly higher temperatures (ca. 100K). rsc.org The analysis of the ESR spectrum, including hyperfine couplings, allows for the determination of the radical's structure, confirming the retention of the bicyclic framework upon initial oxidation. rsc.org

For a hypothetical this compound radical intermediate, ESR spectroscopy would be invaluable for determining the localization of the unpaired electron. The hyperfine coupling constants of the nitrogen and hydrogen nuclei would provide critical information about the spin density distribution and the geometry of the radical species.

Applications and Synthetic Utility in Advanced Organic Research

2,5-Diazabicyclo[2.1.0]pentane as a Precursor to Nitrogen-Containing Strained Molecules

The chemistry of bicyclic azoalkanes, such as diaza-derivatives of bicyclo[2.1.0]pentane, is dominated by their propensity to undergo extrusion of molecular nitrogen (N₂). This denitrogenation process is a powerful synthetic strategy for accessing highly strained carbocyclic systems. chemrxiv.orgresearchgate.net While the direct use of this compound as a precursor to other nitrogen-containing molecules is not extensively documented in contemporary research, the foundational reaction of related compounds, like 2,3-diazabicyclo[2.2.1]hept-2-ene, serves as the principal route to the valuable bicyclo[2.1.0]pentane (housane) core structure. chemrxiv.orgthieme-connect.de

The elimination of nitrogen can be initiated either thermally or photochemically, proceeding through a diradical intermediate to yield the corresponding bicyclo[2.1.0]pentane. researchgate.netthieme-connect.de The photochemical denitrogenation of bicyclic azoalkanes is a particularly effective method for the stereoselective synthesis of strained compounds like housane. chemrxiv.orgresearchgate.net This transformation is driven by the large positive entropy change associated with the release of a stable gas molecule (N₂), making it a synthetically irreversible and efficient process. researchgate.net Computational studies using non-adiabatic molecular dynamics (NAMD) have been employed to understand the complex photophysical mechanisms and stereoselectivity of these denitrogenation reactions. chemrxiv.orgresearchgate.net

Table 1: Precursor Relationship and Transformation
Precursor ClassTransformationKey ProductDriving ForceActivation Method
Bicyclic Azoalkanes (e.g., 2,3-Diazabicyclo[2.2.1]hept-2-ene)Denitrogenation (N₂ Extrusion)Bicyclo[2.1.0]pentane (Housane)Entropic gain from N₂ gas evolutionPhotochemical, Thermal

Bicyclo[2.1.0]pentane Derivatives as Building Blocks in Complex Molecule Synthesis

Once formed, bicyclo[2.1.0]pentane derivatives, commonly known as housanes, are exceptionally useful building blocks in organic synthesis. rsc.org Their high ring-strain energy, approximately 57 kcal/mol, makes them reactive intermediates for constructing intricate molecular frameworks through strain-release-driven transformations. rsc.orgacs.org This stored potential energy can be harnessed to drive reactions that form new, more stable cyclic and polycyclic systems. rsc.orgsmolecule.com The chemistry of housanes has been somewhat underexplored compared to other strained systems like bicyclo[1.1.1]pentanes (BCPs), largely due to challenges in their modular synthesis. rsc.orgresearchgate.net However, recent advances in synthetic methods, including strategies using palladium carbenes and photochemical [2+2] cycloadditions, are making these valuable scaffolds more accessible. acs.orgacs.orgacs.org

The utility of housane derivatives is highlighted by their application in the synthesis of natural products. For instance, they have been employed as key intermediates in the atom-economical synthesis of the antibiotic (±)-vibralactone. chemrxiv.orgresearchgate.net The controlled ring-opening of the strained C–C bond in housanes can lead to the formation of functionalized cyclopentanes and cyclopentenes, further demonstrating their versatility. acs.org

In modern medicinal chemistry, there is a significant trend toward developing drug candidates with higher three-dimensional complexity to improve their physicochemical and pharmacokinetic properties. chemrxiv.orgnih.govrsc.org Saturated, sp³-rich scaffolds are favored over flat, aromatic systems as they can lead to enhanced solubility, improved metabolic stability, and better binding selectivity. chemrxiv.orgrsc.org

Bicyclo[2.1.0]pentane derivatives are quintessential C(sp³)-rich scaffolds that provide access to this valuable chemical space. rsc.orgacs.org They serve as rigid, three-dimensional frameworks that can position substituents in well-defined vectors, a critical aspect of rational drug design. nih.gov The housane skeleton is considered a potential bioisostere of cyclopentane (B165970) and, in some contexts, a 3D surrogate for benzene (B151609) rings, capable of mimicking their substituent patterns while offering superior drug-like properties. rsc.orgnih.gov The development of modular synthetic routes to new bicyclic modules, including bicyclo[2.1.1]hexanes and bicyclo[2.1.0]pentanes, is a key strategy for expanding the toolbox available to medicinal chemists for creating novel, sp³-rich compounds. chemrxiv.orgrsc.org

Table 2: Bicyclo[2.1.0]pentane in Medicinal Chemistry
FeatureDescriptionAdvantage in Drug Design
High F(sp³) Content Structure is composed entirely of sp³-hybridized carbon atoms.Improves solubility, metabolic stability, and reduces planarity. acs.org
Rigid 3D Scaffold The bicyclic system has a fixed, non-planar conformation.Allows for precise spatial arrangement of functional groups, potentially enhancing target binding. rsc.orgnih.gov
Bioisosterism Can act as a three-dimensional replacement for cyclopentane or arene rings. rsc.orgnih.govMaintains biological activity while improving physicochemical properties.

The inherent strain within the bicyclo[2.1.0]pentane framework is a powerful driving force for the construction of more complex polycyclic systems. smolecule.com Strain-release reactivity enables these compounds to participate in transformations that build challenging molecular architectures, including those found in natural products. smolecule.com

Methodologies such as strain-release [2π+2σ] cycloadditions have been effectively used to synthesize bicyclo[2.1.1]hexane derivatives, which are themselves key intermediates in natural product synthesis. smolecule.com These reactions can proceed through energy transfer mechanisms that generate triplet diradical intermediates, which then selectively form bonds to create the desired polycyclic structures. smolecule.com This approach offers a complementary strategy to traditional thermal methods for strain-release-driven transformations. smolecule.com The ability to forge new rings onto the housane scaffold makes it an invaluable platform for rapidly assembling complex cores for natural product synthesis and for creating novel multi-ring systems for discovery chemistry.

Future Directions in 2,5 Diazabicyclo 2.1.0 Pentane Research

Development of Novel and More Efficient Synthetic Methodologies

A significant hurdle in the study of 2,5-diazabicyclo[2.1.0]pentane is the current lack of established, high-yielding synthetic routes. The development of novel and efficient methodologies for constructing this strained bicyclic core is paramount and represents a primary direction for future research. Current literature on analogous carbocyclic systems suggests several promising avenues that could be adapted.

Future synthetic efforts could draw inspiration from the successful strategies used to create functionalized housanes. acs.orgacs.org These include:

Intramolecular Cyclopropanation: Palladium-catalyzed intramolecular cyclopropanation of N-tosylhydrazones has proven effective for synthesizing a variety of housane derivatives. acs.org A future approach could involve designing suitable unsaturated hydrazine (B178648) precursors that, upon treatment with a transition metal catalyst, could undergo intramolecular cyclization to form the this compound skeleton.

Photochemical Cycloadditions: Stereoselective synthesis of highly functionalized housanes has been achieved through a two-step sequence involving cyclopropenation followed by a visible-light-photosensitized [2+2] cycloaddition. acs.org Adapting this logic to nitrogen-containing precursors could provide a pathway to the diaza-analogue.

One-Pot Procedures: Expedient one-pot syntheses for sulfonyl-substituted bicyclo[2.1.0]pentanes have been developed from simple starting materials like methyl sulfones and 4-chloro-1,2-epoxybutane. nih.gov Designing analogous one-pot strategies for the 2,5-diaza system from readily available precursors would be a significant step toward making this molecule more accessible for further study.

The successful implementation of any of these strategies would not only provide access to the parent compound but also open the door to a wide range of derivatives, enabling deeper investigation into the molecule's properties.

Deeper Exploration of Reaction Mechanisms under Diverse Conditions

The reaction mechanisms of this compound are virtually uncharted territory. The presence of a highly strained central nitrogen-nitrogen bond, in addition to strained carbon-nitrogen bonds, suggests a rich and complex reactivity profile that warrants thorough investigation. While extensive mechanistic studies have focused on the formation of carbocyclic bicyclo[2.1.0]pentane via denitrogenation of precursors like 2,3-diazabicyclo[2.2.1]hept-2-ene, the reactivity of the 2,5-diaza core itself is unknown. chemrxiv.orgbeilstein-archives.orgresearchgate.net

Future mechanistic studies should focus on:

Thermal and Photochemical Stability: Determining the conditions under which the this compound ring system is stable and the pathways through which it decomposes or rearranges. Investigations into its thermal stability, particularly concerning the cleavage of the central N-N bond, would be a logical starting point. cdnsciencepub.com

Strain-Release Reactions: The high ring strain of the molecule makes it a potential candidate for strain-release reactions. Future work should explore its reactivity with various reagents, including acids, bases, electrophiles, nucleophiles, and radical species, to understand how the ring system opens and what products are formed.

Comparison with Carbocyclic Analogues: Drawing comparisons with the known reactivity of bicyclo[2.1.0]pentane, which undergoes thermal isomerization to cyclopentene (B43876) and 1,4-pentadiene, would provide a valuable benchmark for understanding the influence of the nitrogen atoms on the reaction pathways. nih.gov

A detailed mechanistic understanding is crucial for harnessing the synthetic potential of this strained heterocycle.

Advanced Computational Simulations for Predicting Reactivity and Stability Profiles

In the absence of extensive experimental data, advanced computational simulations are an indispensable tool for gaining initial insights into the fundamental properties of this compound. Theoretical studies can predict key characteristics and guide future experimental work.

A key theoretical study using Density Functional Theory (DFT) at the B3LYP/6-311G**(d,p) level has already provided foundational data on the molecule's conformational landscape. This research identified three distinct conformations, with stability decreasing in the following order: envelop, twist, and planar. The potential energy surface analysis provides critical information about the molecule's flexibility and the energy barriers between its conformers.

ConformationRelative Stability
EnvelopMost Stable
TwistIntermediate Stability
PlanarLeast Stable (Transition State)

This table summarizes the conformational stability of this compound as determined by DFT calculations.

Furthermore, computational chemistry has been used to re-examine the proposed structure of derivatives, such as 2,2,3,3-tetracyano-1,5-diaza-bicyclo[2.1.0]pentane, which was first suggested in 1962. rsc.org Modern calculations confirmed this structure as a high-energy intermediate, lying approximately 151-166 kJ mol⁻¹ above its more stable Δ²-pyrazoline isomer. rsc.org

Future computational directions should include:

Mapping Reaction Pathways: Simulating potential thermal and photochemical reaction pathways to predict transition state structures, activation energies, and reaction products.

Calculating Spectroscopic Properties: Predicting vibrational and NMR spectra to aid in the identification and characterization of the molecule and its derivatives should they be synthesized.

Investigating Electronic Structure: Analyzing the molecular orbitals and electronic distribution to understand the nature of the strained bonds and predict sites of reactivity.

These simulations will be vital for building a predictive model of the molecule's behavior and for designing targeted synthetic experiments.

Design and Synthesis of Functionalized Derivatives for Investigating Structure-Reactivity Relationships

A systematic investigation of structure-reactivity relationships is a cornerstone of modern chemistry. For this compound, this requires the design and synthesis of a library of functionalized derivatives. By installing substituents with varying electronic and steric properties onto the bicyclic core, researchers can probe their influence on the molecule's stability, conformation, and reactivity.

The computationally studied 2,2,3,3-tetracyano-1,5-diaza-bicyclo[2.1.0]pentane serves as an initial, albeit highly activated, example of a functionalized derivative. rsc.org The electron-withdrawing nature of the four cyano groups is expected to dramatically alter the properties of the core structure.

Future research in this area should aim to:

Synthesize and Isolate Derivatives: Move beyond computational studies to the actual synthesis and characterization of derivatives. This includes targeting not only highly activated examples but also simpler derivatives with alkyl, aryl, or halogen substituents.

Establish Structure-Reactivity Correlations: Once a series of derivatives is obtained, systematically study their properties (e.g., thermal stability, reaction rates with specific reagents) to establish clear correlations between the nature of the substituent and the observed reactivity.

Explore Bioisosteric Potential: The carbocyclic bicyclo[2.1.0]pentane (housane) motif has been explored in medicinal chemistry as a rigid scaffold and bioisostere. acs.orgacs.org Future work could involve synthesizing derivatives of the diaza-analogue to investigate its potential in similar applications, assessing how the introduction of nitrogen atoms impacts biological activity and pharmacokinetic properties.

By creating and studying a range of derivatives, the chemical community can build a comprehensive understanding of this unique heterocyclic system and unlock its potential for broader applications.

Q & A

Basic: What are the primary synthetic routes for 2,5-Diazabicyclo[2.1.0]pentane, and how are impurities minimized?

Methodological Answer:
Synthesis typically involves cyclization of pre-functionalized precursors under catalytic conditions. For example, strained bicyclic amines can be generated via intramolecular ring-closing metathesis or photochemical [2+2] cycloadditions. Key steps include:

  • Use of tert-butyloxycarbonyl (Boc) protecting groups to stabilize intermediates during ring formation .
  • Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to remove unreacted precursors.
  • Characterization by 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm bicyclic geometry and assess purity.

Table 1: Common Synthetic Challenges and Solutions

ChallengeSolution
Ring strain instabilityLow-temperature reaction conditions
Side-product formationUse of chiral catalysts (e.g., Rh(II))

Basic: How is the structural integrity of this compound validated experimentally?

Methodological Answer:
Combined spectroscopic and computational methods are critical:

  • X-ray crystallography : Resolves bond angles and confirms bicyclic topology. For fluorinated analogs, deviations in bond lengths indicate ring strain .
  • Dynamic NMR : Detects ring inversion or rearrangement at low temperatures (e.g., −90°C). For example, fluorinated derivatives show coalescence temperatures < RT due to low EaE_a (21.9 kcal/mol) .
  • IR spectroscopy : Identifies NH/ND exchange in diazabicyclic systems to probe hydrogen bonding.

Advanced: How do computational methods explain the isomerization pathways of this compound?

Methodological Answer:
Density Functional Theory (DFT) and ab initio calculations (e.g., CCSD(T)) model transition states and reaction energetics:

  • Isomerization to cyclopentadiene : DFT studies show a stepwise mechanism involving diradical intermediates, with activation barriers ~25–30 kcal/mol .
  • Solvent effects : Polarizable continuum models (PCM) predict accelerated rearrangement in polar solvents due to stabilization of zwitterionic intermediates.
  • Substituent impact : Electron-withdrawing groups (e.g., fluorine) lower EaE_a by destabilizing the ground state .

Table 2: Computational Results for Isomerization Pathways

MethodActivation Energy (kcal/mol)Transition State Geometry
B3LYP/6-31G*28.5Diradical intermediate
CCSD(T)26.8Concerted pathway

Advanced: How can researchers reconcile conflicting data on the stability of this compound derivatives?

Methodological Answer:
Discrepancies often arise from experimental conditions or substituent effects:

  • Temperature control : Stability assays must account for exothermic rearrangements (e.g., hexafluorobicyclo derivatives decompose at RT ).
  • Steric vs. electronic effects : Bulky substituents (e.g., tert-butyl) enhance kinetic stability, while electron-deficient systems (e.g., fluorinated) favor rapid isomerization.
  • Cross-validation : Combine experimental kinetics (e.g., Arrhenius plots) with DFT-predicted EaE_a to identify outliers .

Advanced: What role does this compound play in studying radical recombination kinetics?

Methodological Answer:
The compound’s strained geometry facilitates radical trapping experiments:

  • Radical clock methodology : Bicyclo[2.1.0]pentane derivatives generate diradicals upon homolytic cleavage, with recombination rates measured via ESR or laser flash photolysis .
  • Cytochrome P450 studies : Used to probe hydroxylation mechanisms by tracking radical intermediates (e.g., 'OH insertion vs. rebound pathways) .

Advanced: How can this compound be applied in medicinal chemistry?

Methodological Answer:
Its rigid scaffold is explored as a conformational restraint in drug design:

  • GLP-1 receptor modulation : Patent data highlight bicyclic amines as core structures for metabolic disorder therapeutics .
  • Bioisosterism : Replace flexible amine moieties in lead compounds to enhance target selectivity and metabolic stability .

Basic: What are best practices for handling air- or moisture-sensitive derivatives of this compound?

Methodological Answer:

  • Storage : Under inert atmosphere (Ar/N2_2) at −20°C in flame-sealed ampoules.
  • Reaction setup : Schlenk line techniques for transfers; anhydrous solvents (e.g., THF distilled over Na/benzophenone).
  • Quenching : Use saturated NH4_4Cl for safe decomposition of reactive intermediates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.